molecular formula C19H13BrO2 B290520 5-Bromo-2-naphthyl 3-phenylacrylate

5-Bromo-2-naphthyl 3-phenylacrylate

Cat. No.: B290520
M. Wt: 353.2 g/mol
InChI Key: ZPXVWGPUCJIQHH-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-naphthyl 3-phenylacrylate is a brominated aromatic ester derived from 3-phenylacrylic acid and 5-bromo-2-naphthol. The compound features a conjugated α,β-unsaturated ester system, which is structurally analogous to cinnamate derivatives but modified with a brominated naphthyl group.

Properties

Molecular Formula

C19H13BrO2

Molecular Weight

353.2 g/mol

IUPAC Name

(5-bromonaphthalen-2-yl) (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C19H13BrO2/c20-18-8-4-7-15-13-16(10-11-17(15)18)22-19(21)12-9-14-5-2-1-3-6-14/h1-13H/b12-9+

InChI Key

ZPXVWGPUCJIQHH-FMIVXFBMSA-N

SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 5-bromo-2-naphthyl 3-phenylacrylate and related compounds:

Compound Molecular Formula Molecular Weight Key Functional Groups Substituent Effects
This compound C₁₉H₁₃BrO₂ 353.21 g/mol α,β-unsaturated ester, brominated naphthyl Bromine enhances electrophilicity; naphthyl group increases steric hindrance and π-stacking capacity
Methyl 3-phenylacrylate (Methyl cinnamate) C₁₀H₁₀O₂ 162.19 g/mol α,β-unsaturated ester, methyl Lower molecular weight, higher volatility, and reduced steric hindrance
(Z)-8-Phenylmenthyl 2-(diethylphosphono)-3-phenylacrylate C₂₈H₃₅PO₅ 488.53 g/mol Phosphonate ester, 8-phenylmenthyl Bulky menthyl group enables stereoselective synthesis; phosphonate enhances reactivity
(E)-8-Phenylmenthyl 2-(diethylphosphono)-3-phenylacrylate C₂₈H₃₅PO₅ 488.53 g/mol Phosphonate ester, 8-phenylmenthyl Stereoisomerism influences catalytic applications and chiral induction

Physicochemical Properties

  • Solubility : The brominated naphthyl group in this compound likely reduces polarity, decreasing solubility in polar solvents (e.g., water) compared to methyl cinnamate.
  • Thermal Stability: Bromine’s electron-withdrawing effect may increase thermal stability relative to non-halogenated analogs.
  • Stereochemical Influence : Unlike the 8-phenylmenthyl derivatives, the target compound lacks chiral centers, limiting its utility in asymmetric synthesis .

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